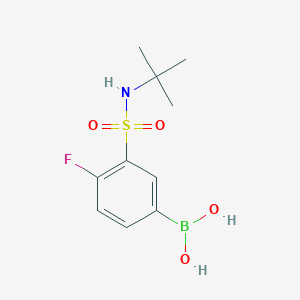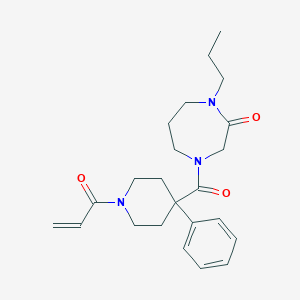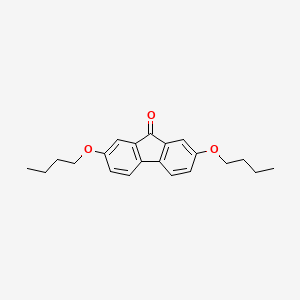![molecular formula C19H15N3O4S B2727926 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one CAS No. 872689-04-8](/img/structure/B2727926.png)
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a versatile chemical compound with immense potential for scientific research. It is known for its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a nitrophenyl ethanone moiety. This compound has been explored for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 6-(4-methoxyphenyl)pyridazin-3-amine with appropriate reagents to introduce the sulfanyl and ethanone groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazine derivatives. These products have diverse applications in medicinal chemistry and other fields.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: A precursor in the synthesis of the target compound, known for its use in the development of GABA-A receptor antagonists.
Pyridazin-3(2H)-ones: A class of compounds with diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.
Uniqueness
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a multi-target therapeutic agent make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-8-4-13(5-9-16)17-10-11-19(21-20-17)27-12-18(23)14-2-6-15(7-3-14)22(24)25/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURMILOIVLLJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2727843.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)
![3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2727856.png)
![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)
